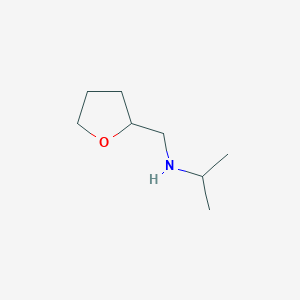

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydrofuran (THF) is a versatile solvent used in laboratory organic synthesis and in industrial products such as varnishes . It is colorless and miscible in water, with a boiling point of 66 ºC . The term “isopropyl” refers to a functional group with the formula (CH3)2CH-, and “amine” refers to a functional group containing a basic nitrogen atom with a lone pair of electrons .

Chemical Reactions Analysis

Tetrahydrofuran (THF) is known to participate in a variety of chemical reactions. For example, when stored in air, it can form explosive peroxides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For example, tetrahydrofuran is a colorless liquid that is miscible with water .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : This compound is used as a substrate in a new oxidative procedure to transform bis-acylated THF-diols into bis-acylated 1,4-diketones .

- Method : The synthesis involves three steps: the stereoselective RuO4-catalysed oxidative cyclisation of 1,5-hexadiene, followed by benzoylation and acetylation .

- Results : This new derivative was fully characterised by spectroscopic methods .

- Field : Green Chemistry

- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .

- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

Synthesis of Doubly Acylated cis-THF-diol Product

Functionalization of 2,5-Dimethylfuran

Synthesis of Bis(Tetrahydrofurfuryl) Ether

- Field : Green Chemistry

- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .

- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

- Field : Organic Chemistry

- Application : The synthesis of bis(tetrahydrofurfuryl) ether (BTHFE), which has a wide range of applications .

- Results : BTHFE was synthesized at greater than 99% purity .

- Field : Medicinal Chemistry

- Application : Design and study of three novel vemurafenib derivatives possessing pentose-associated aliphatic ligands .

- Method : In silico studies were conducted to evaluate the potential of these derivatives as potent BRAFV600E inhibitors .

- Results : The specific results of these studies are not detailed in the source .

Functionalization of 2,5-Dimethylfuran

Synthesis of Bis(Tetrahydrofurfuryl) Ether

In Silico Studies of Novel Vemurafenib Derivatives

- Field : Green Chemistry

- Application : A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran .

- Method : The process encompasses the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

- Field : Organic Chemistry

- Application : The synthesis of bis(tetrahydrofurfuryl) ether (BTHFE), which has a wide range of applications .

- Results : BTHFE was synthesized at greater than 99% purity .

- Field : Medicinal Chemistry

- Application : Design and study of three novel vemurafenib derivatives possessing pentose-associated aliphatic ligands .

- Method : In silico studies were conducted to evaluate the potential of these derivatives as potent BRAFV600E inhibitors .

- Results : The specific results of these studies are not detailed in the source .

Functionalization of 2,5-Dimethylfuran

Synthesis of Bis(Tetrahydrofurfuryl) Ether

In Silico Studies of Novel Vemurafenib Derivatives

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(oxolan-2-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELLLKANMONICH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine | |

CAS RN |

5064-46-0 |

Source

|

| Record name | NSC97525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)